3-Oxa-9-azaspiro[5.5]undecane-8,10-dione
Description
3-Oxa-9-azaspiro[5.5]undecane-8,10-dione is a heterocyclic spiro compound featuring a bicyclic structure with oxygen and nitrogen atoms in its framework. The spiro junction at the 9-position connects two rings: a six-membered oxa-ring (3-oxa) and a six-membered aza-dione ring (8,10-dione). This unique architecture imparts distinct electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. Key derivatives, such as its hydrochloride salt (CAS 1380300-88-8), are utilized as intermediates in drug development .
Properties
IUPAC Name |
9-oxa-3-azaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQXACPRAVVGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane-8,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane-8,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
7,11-Dicyano-3-Oxa-9-azaspiro[5.5]undecane-8,10-dione (4f)
- Structure : Cyanated at C7 and C11.
- Properties : Melting point 196–198°C; IR shows NH (3380 cm⁻¹) and CN (2218 cm⁻¹) stretches; ¹H NMR signals at δ 2.65–3.30 (NH and CH₂) .
- Comparison: The cyano groups enhance electrophilicity but reduce thermal stability compared to aryl-substituted analogues (e.g., 4g–4j).
Piperidinedione Derivatives (4g–4j)
- Examples: 4-Phenyl-3,5-dicyano-2,6-piperidinedione (4g): MP 248–249°C. 4-(4-Fluorophenyl) derivative (4h): MP 245–247°C.
- Properties : Higher melting points (245–318°C) than spiro compound 4f due to aromatic π-stacking .
- Key Difference : Lack of spiro architecture reduces ring strain but limits conformational flexibility.
Heteroatom Variations
1,4-Diazaspiro[5.5]undecane-3,5-dione (5d)
9-Oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione
- Structure : Incorporates sulfur atoms in the dithia ring.
- Reactivity: Exhibits enhanced reactivity in Castagnoli–Cushman reactions due to sulfur’s electron-withdrawing effects .
Functionalized Derivatives
Ethyl 2-(10-Oxo-9-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-3-oxa-9-azaspiro[5.5]undecan-8-yl)acetate (2k)
- Structure : Contains a tetrafluorophenyl group and ester side chain.
- Properties : Yellow oil; ¹H NMR shows signals for CF₃ and aromatic protons.
- Application: Potential use in medicinal chemistry due to fluorinated groups improving metabolic stability .
tert-Butyl 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylate
Table 1: Key Data for Selected Compounds
| Compound Name | Melting Point (°C) | Yield (%) | Key Functional Groups | Notable Spectral Features (IR/NMR) | Reference |
|---|---|---|---|---|---|
| 3-Oxa-9-azaspiro[5.5]undecane-8,10-dione | N/A | N/A | Oxa-aza, dione | NH (3380 cm⁻¹), C=O (1720–1685 cm⁻¹) | [1,3] |
| 4f (7,11-Dicyano derivative) | 196–198 | N/A | CN, NH | CN (2218 cm⁻¹), δ 2.65–3.30 (¹H NMR) | [1] |
| 5d (1,4-Diazaspiro) | 162 | 80 | Diazaspiro, dione | NH (3100 cm⁻¹), C=O (1685 cm⁻¹) | [3] |
| 4g (4-Phenylpiperidinedione) | 248–249 | N/A | Phenyl, CN | ArH (δ 7.02–7.32, ¹H NMR) | [1] |
Biological Activity
3-Oxa-9-azaspiro[5.5]undecane-8,10-dione is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure incorporating both oxygen and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 183.20 g/mol. The spirocyclic framework contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest across various scientific fields.
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It has been identified as a competitive antagonist for γ-aminobutyric acid type A receptors (GABAAR), indicating potential implications in neurological applications.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, showing promise against various bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by excessive inflammation.
- Neurological Applications : Its role as a GABAAR antagonist suggests potential use in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Antituberculosis Activity
In recent studies focused on the antituberculosis activity of spirocyclic compounds related to this compound, researchers synthesized derivatives that demonstrated significant efficacy against M. tuberculosis strains. These compounds were optimized through molecular docking studies to enhance their binding affinity to the MmpL3 protein, crucial for bacterial viability .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions of precursor molecules containing both oxygen and nitrogen functionalities. Common synthetic routes include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Varies |
These synthetic strategies highlight the versatility and adaptability of the compound for various applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
